An In-Depth Technical Guide to 1-Aminopropylphosphonic Acid: Structure, Properties, and Applications
An In-Depth Technical Guide to 1-Aminopropylphosphonic Acid: Structure, Properties, and Applications
Introduction
1-Aminopropylphosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are notable as structural bioisosteres of natural α-amino acids, where a tetrahedral phosphonic acid moiety replaces the planar carboxylic acid group.[1][2] This structural mimicry allows them to interact with biological systems, often acting as antagonists or inhibitors of enzymes that process amino acids.[2][3] Their unique physicochemical properties, including strong acidity and potent metal-chelating abilities, further contribute to their broad utility.[4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 1-aminopropylphosphonic acid, with a focus on its relevance to researchers in drug discovery and the life sciences.
Part 1: Chemical Structure and Physicochemical Properties
The defining features of 1-aminopropylphosphonic acid are the presence of a chiral center at the α-carbon (C1) and the ionizable amino and phosphonic acid groups. This structure imparts a zwitterionic character in solution, influencing its solubility and intermolecular interactions.
Molecular Structure and Stereochemistry
The IUPAC name for the compound is (1-aminopropyl)phosphonic acid.[5] Its structure consists of a propyl chain with an amino group and a phosphonic acid group both attached to the first carbon atom. This C1 carbon is a stereocenter, meaning 1-aminopropylphosphonic acid exists as a pair of enantiomers: (S)-(+)-(1-aminopropyl)phosphonic acid and (R)-(-)-(1-aminopropyl)phosphonic acid.[6][7] The specific stereoisomer is often critical for biological activity, a crucial consideration in drug development.[8]
In the solid state and in aqueous solution across a wide pH range, the molecule exists predominantly as a zwitterion, with a protonated ammonium group (-NH3+) and a deprotonated phosphonate group (-PO3H- or -PO3^2-).
Physicochemical Data
The physical and chemical properties of 1-aminopropylphosphonic acid are summarized below. These properties are essential for designing experimental protocols, including reaction conditions, formulation, and analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₀NO₃P | [5][6][9] |
| Molecular Weight | 139.09 g/mol | [6][9][10] |
| CAS Number | 14047-23-5 (Racemate) | [5][11] |
| 98048-99-8 ((S)-(+)-enantiomer) | [6][9] | |
| 98049-00-4 ((R)-(-)-enantiomer) | [7] | |
| Appearance | White crystalline powder | [9] |
| Melting Point | 265-269 °C (lit.) | [6][7][9] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Topological Polar Surface Area | 93.36 Ų | [6] |
| XLogP3 | -3.8 | [6] |
Note: The high melting point is characteristic of compounds with strong intermolecular forces, such as the ionic interactions and hydrogen bonding present in the zwitterionic crystalline lattice.
Part 2: Synthesis of 1-Aminopropylphosphonic Acid
The synthesis of α-aminophosphonic acids is a well-established field, with several reliable methods available. The choice of synthetic route often depends on the desired scale, stereochemical purity, and available starting materials. A common and versatile approach is a variation of the Kabachnik-Fields reaction, which involves the condensation of an aldehyde, an amine, and a phosphite.
Experimental Protocol: Three-Component Synthesis
This protocol describes a representative synthesis of racemic 1-aminopropylphosphonic acid.[3]
Materials:
-
Propanal
-
Ammonia (e.g., 7N solution in Methanol)
-
Diethyl phosphite
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve propanal (1.0 eq) in ethanol. Cool the solution to 0 °C in an ice bath.
-
Add a solution of ammonia in methanol (1.1 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature. Causality Note: This step forms the reactive propyl-imine intermediate in situ. Low temperature minimizes side reactions of the aldehyde.
-
Phosphite Addition: To the same flask, add diethyl phosphite (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. Causality Note: The phosphorus atom of the phosphite acts as a nucleophile, attacking the electrophilic carbon of the imine C=N bond.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl (1-aminopropyl)phosphonate.
-
Ester Hydrolysis (Deprotection): Add concentrated HCl (e.g., 6M, excess) to the crude product. Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Causality Note: This is a critical deprotection step. The strong acidic conditions and high temperature are necessary to hydrolyze the stable phosphonate esters to the final phosphonic acid.[4]
-
Isolation and Purification: Cool the acidic solution to 0-4 °C. The product, 1-aminopropylphosphonic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Further purify the product by recrystallization from a water/ethanol mixture to yield pure 1-aminopropylphosphonic acid as a white crystalline solid.
Part 3: Spectroscopic Characterization
Structural confirmation of 1-aminopropylphosphonic acid relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and atomic connectivity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl chain. The α-proton (on C1) will appear as a multiplet due to coupling with the neighboring -CH₂- protons and the phosphorus atom. The N-H protons often appear as a broad signal that can exchange with D₂O.[12]
-
¹³C NMR: The spectrum will display three distinct carbon signals. The C1 carbon, being attached to both nitrogen and phosphorus, will be observed in a characteristic region (typically 40-65 ppm) and will show splitting due to C-P coupling.[12]
-
³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. 1-Aminopropylphosphonic acid will exhibit a single resonance in the phosphonate region of the spectrum, confirming the presence of the phosphorus center.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups.[13] Expect to see:
-
Broad O-H stretching bands from the P-OH groups (2500-3300 cm⁻¹).
-
N-H stretching from the -NH₃⁺ group (around 3000 cm⁻¹).
-
A strong P=O stretching absorption (1150-1250 cm⁻¹).
-
N-H bending vibrations (1500-1650 cm⁻¹).[12]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (139.09 g/mol ).[10] High-resolution mass spectrometry (HRMS) can be used to verify the exact mass and elemental composition (C₃H₁₀NO₃P).[6]
Part 4: Applications in Research and Drug Development
The structural similarity of α-aminophosphonic acids to α-amino acids makes them valuable tools in medicinal chemistry and chemical biology.[1][2] They are frequently explored as enzyme inhibitors, receptor agonists/antagonists, and antibacterial agents.
Enzyme Inhibition
As mimics of natural amino acids, these compounds can act as competitive inhibitors for enzymes involved in amino acid metabolism. For example, aminophosphonic acids have been shown to inhibit enzymes like alanine racemase and various proteases.[1][2] The tetrahedral geometry of the phosphonate group is thought to mimic the transition state of peptide bond hydrolysis, making these compounds effective inhibitors of proteases such as HIV protease and renin.[1]
Receptor Modulation
While specific data for 1-aminopropylphosphonic acid is limited, the closely related compound 3-aminopropylphosphonic acid is a known partial agonist of GABA-B receptors and a selective antagonist for GABA-C receptors.[14][15][16] This highlights the potential of the aminophosphonic acid scaffold to interact with neurotransmitter receptors, suggesting that 1-aminopropylphosphonic acid and its derivatives could be valuable probes for neurological research.
Antibacterial Agents
Phosphonopeptides, where an aminophosphonic acid is linked to other amino acids, have been developed as antibacterial agents.[17] These molecules are actively transported into bacterial cells via peptide transporters. Once inside, cellular peptidases cleave the peptide bond, releasing a high concentration of the aminophosphonic acid, which then inhibits essential enzymes involved in bacterial cell wall synthesis, such as alanine racemase.[17] This "Trojan horse" strategy provides a targeted delivery mechanism, enhancing the compound's efficacy.
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Synthesis of α-aminophosphonic and α-aminophosphinic acids | Request PDF - ResearchGate. Available from: [Link]
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